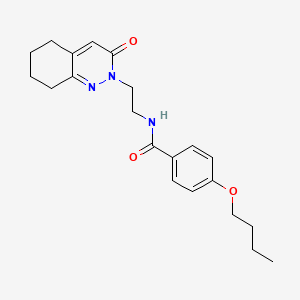

![molecular formula C17H14Cl2N2S B2456472 4-(クロロメチル)-5-[(4-クロロフェニル)スルファニル]-1-メチル-3-フェニル-1H-ピラゾール CAS No. 318247-65-3](/img/structure/B2456472.png)

4-(クロロメチル)-5-[(4-クロロフェニル)スルファニル]-1-メチル-3-フェニル-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

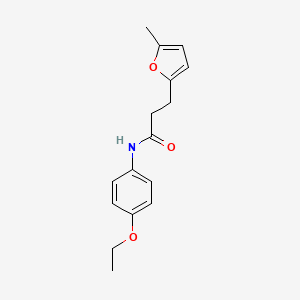

The compound “4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has chloromethyl, chlorophenyl, and phenyl groups attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the various substituents. The chloromethyl and chlorophenyl groups might be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring introduces polarity and the potential for hydrogen bonding, while the chloromethyl and chlorophenyl groups are electron-withdrawing .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The chloromethyl and chlorophenyl groups are susceptible to nucleophilic substitution reactions. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar pyrazole ring and the electron-withdrawing chloro groups would likely make it relatively polar .科学的研究の応用

- 抗がん剤: 研究者は、この化合物の誘導体を抗がん剤としての可能性について研究しています。 フェニル環または硫黄原子への修飾は、癌細胞に対する細胞毒性を高める可能性があります .

- 表面改質: この化合物のクロロメチル基は、さまざまな表面と反応することができます。 研究者は、それを用いて金と白金の表面を改質し、吸着挙動と電子特性を研究してきました .

有機合成と医薬品化学

材料科学と表面化学

ケミカルバイオロジーと酵素阻害

作用機序

The mechanism of action of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is still being studied, however, it is believed to act as a metal-catalyzed reaction activator by forming a complex with metal ions. The complex then acts as an intermediate in the reaction, allowing the reaction to proceed more quickly and efficiently. Additionally, 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is believed to act as a ligand for enzymes, which could have implications for drug design and drug delivery.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole are still being studied, however, it is believed to have some beneficial effects. 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been found to have a strong affinity for metal ions, which could have potential applications in metal-catalyzed reactions. Additionally, 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery. 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has also been studied for its potential applications in biochemistry and molecular biology, such as in the study of protein-protein interactions and protein-DNA interactions.

実験室実験の利点と制限

The advantages of using 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole in lab experiments include its relatively simple and cost-effective synthesis process and its strong affinity for metal ions. Additionally, 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery.

The limitations of using 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole in lab experiments include its lack of availability in large quantities and its potential toxicity. Additionally, the mechanism of action of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is still being studied, which could lead to unexpected results in experiments.

将来の方向性

The potential future directions for 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole research include further study of its mechanism of action, potential applications in drug design and drug delivery, and potential applications in biochemistry and molecular biology. Additionally, further research could be conducted to explore the potential toxicity of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole and to develop methods to synthesize the compound in larger quantities.

合成法

4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole can be synthesized in a two-step process. The first step involves the reaction of 4-chloromethyl-5-chlorobenzene-sulfonamide with ethylmagnesium bromide to form the intermediate 4-chloromethyl-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole. The second step involves the reaction of the intermediate with 1-methyl-3-phenyl-1H-pyrazole to form the final product, 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole. The two-step process is relatively simple and cost-effective, making it an attractive option for researchers looking to synthesize the compound.

特性

IUPAC Name |

4-(chloromethyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c1-21-17(22-14-9-7-13(19)8-10-14)15(11-18)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTIIBBNNQUMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)

![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)

![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)

amino}acetamide](/img/structure/B2456405.png)

![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)

![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)